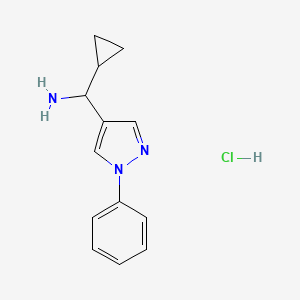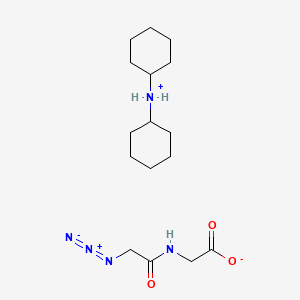
2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride is an organic compound that features a chloro-nitro-phenoxy group attached to an ethylamine moiety, with the hydrochloride salt form enhancing its solubility in water
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride typically involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-4-nitrophenol.
Etherification: The 2-chloro-4-nitrophenol is then reacted with ethylene oxide in the presence of a base such as potassium carbonate to form 2-(2-chloro-4-nitro-phenoxy)ethanol.
Amination: The 2-(2-chloro-4-nitro-phenoxy)ethanol is subsequently treated with ammonia or an amine source to produce 2-(2-chloro-4-nitro-phenoxy)-ethylamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is common to optimize the synthesis and minimize by-products.
化学反応の分析
Types of Reactions
Reduction: The nitro group in 2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as thiols or amines, to form corresponding substituted derivatives.
Oxidation: The ethylamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium thiolate, primary or secondary amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-(2-Chloro-4-amino-phenoxy)-ethylamine.
Substitution: 2-(2-Substituted-4-nitro-phenoxy)-ethylamine derivatives.
Oxidation: 2-(2-Chloro-4-nitro-phenoxy)-acetaldehyde or 2-(2-Chloro-4-nitro-phenoxy)-acetic acid.
科学的研究の応用
2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It is utilized in the production of agrochemicals and dyes, where its reactive groups facilitate the formation of complex molecules.
Material Science: The compound is explored for its potential in creating novel polymers and materials with specific properties.
作用機序
The mechanism by which 2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The nitro and chloro groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(2-Chloro-4-nitro-phenoxy)-propanoic acid: Similar in structure but with a propanoic acid group instead of an ethylamine.
2-(2-Chloro-4-nitro-phenoxy)-phenol: Lacks the ethylamine moiety, affecting its solubility and reactivity.
2-(2-Chloro-4-nitro-phenoxy)-acetic acid:
Uniqueness
2-(2-Chloro-4-nitro-phenoxy)-ethylamine hydrochloride is unique due to its combination of a chloro-nitro-phenoxy group with an ethylamine moiety, providing a balance of hydrophilic and hydrophobic properties. This makes it versatile for various chemical reactions and applications, particularly in medicinal chemistry where both solubility and reactivity are crucial.
特性
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3.ClH/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10;/h1-2,5H,3-4,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMFKUHQWULSQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B8125474.png)


![1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione](/img/structure/B8125486.png)

![(S)-4-[(R)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B8125499.png)



![2-(Boc-amino)-7-hydroxyspiro[3.5]nonane](/img/structure/B8125534.png)
![{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B8125547.png)

